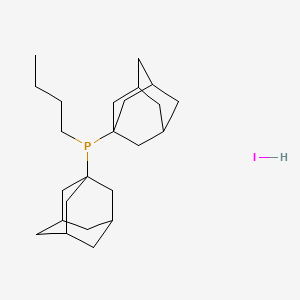

Di(1-adamantyl)-n-butylphosphine hydriodide

Description

Properties

IUPAC Name |

bis(1-adamantyl)-butylphosphane;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39P.HI/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;/h17-22H,2-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXHWLZKSOGUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40IP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735470 | |

| Record name | Butyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714951-87-8 | |

| Record name | Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=714951-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Di(1-adamantyl)-n-butylphosphine Hydriodide (cataCXium® AHI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Di(1-adamantyl)-n-butylphosphine Hydriodide, commercially known as cataCXium® AHI. As a stable phosphonium salt, it serves as a crucial precursor to the highly effective Di(1-adamantyl)-n-butylphosphine (cataCXium® A) ligand, a cornerstone in modern palladium-catalyzed cross-coupling chemistry. This document delves into the core chemical properties, synthesis, and mechanism of action that underpin its utility. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights, offering detailed experimental protocols and a comparative analysis of its performance. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this catalyst system in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Introduction: The Need for Robust Catalytic Systems

In the landscape of pharmaceutical and fine chemical synthesis, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a fundamental pursuit. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for this purpose.[1] The efficacy of these transformations is critically dependent on the ancillary ligand bound to the palladium center.[2] An ideal ligand must not only stabilize the metal but also actively promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[2]

Di(1-adamantyl)-n-butylphosphine, also known as cataCXium® A, has emerged as a premier ligand that fulfills these requirements.[3] Its defining features are its significant steric bulk, derived from the two adamantyl groups, and its high electron-donating character.[3] However, the free phosphine is sensitive to air, complicating its handling and storage.[4] To address this, this compound (cataCXium® AHI) was developed. This phosphonium salt is an air-stable, crystalline solid that serves as a convenient and reliable precursor, generating the active phosphine ligand in situ under basic reaction conditions.[5][6] This guide will explore the properties and applications of this invaluable catalytic tool.

Physicochemical Properties and Characterization

This compound is a white solid that is significantly more stable to air and moisture than its free phosphine counterpart, facilitating easier storage and handling in a laboratory setting.[5][7]

Core Compound Specifications

A summary of the key identification and physical properties is provided below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [8] |

| Synonyms | n-Butyl-di-(1-adamantyl)phosphonium iodide, cataCXium® AHI | [2][9] |

| CAS Number | 714951-87-8 | [8] |

| Molecular Formula | C₂₄H₄₀IP | [8] |

| Molecular Weight | 486.45 g/mol | [8] |

| Appearance | White to off-white solid/powder | [7][10] |

| Storage | Store in a dark, inert atmosphere, preferably in a freezer under -20°C. | [11] |

Spectroscopic Data (for the active ligand, cataCXium® A)

The hydriodide salt is a precursor that generates the active ligand, Di(1-adamantyl)-n-butylphosphine, under basic reaction conditions. Therefore, the characterization data for the active ligand is of primary importance for reaction monitoring and analysis.

| Data Type | Key Features | Source(s) |

| ³¹P NMR (C₆D₆) | δ: 24.9 ppm | [4][12] |

| ¹H NMR (250 MHz, C₆D₆) | δ = 0.96 (t, 3H, J=7.3 Hz, CH₃), 1.35-2.03 (m, 36H, adamantyl-30H, butyl-6H) | [4] |

| ¹³C NMR (62 MHz, C₆D₆) | δ = 41.3 (d, ²JC,P=11.3 Hz), 37.4, 36.1 (d, ¹JC,P=23.5 Hz), 33.9 (d, ¹JC,P=26.2 Hz), 29.1 (d, ³JC,P=7.6 Hz), 24.9 (d, ²JC,P=13.1 Hz), 17.1 (d, ³JC,P=21.6 Hz), 14.3 | [4] |

| Mass Spec (EI, 70 eV) | m/z (%) = 358 (M⁺, 60), 135 (Ad⁺, 100) | [4] |

| Melting Point | 100-110 °C | [4][12] |

Synthesis and Handling

The synthesis of the active phosphine and its subsequent conversion to the stable hydriodide salt are critical processes for ensuring high purity and reactivity.

Synthesis Pathway

The hydriodide salt is typically formed by treating the free phosphine, Di(1-adamantyl)-n-butylphosphine (cataCXium® A), with hydroiodic acid. The free phosphine itself can be synthesized via multiple routes, with a common method involving the reaction of di(1-adamantyl)phosphine with an n-butylating agent like n-butyllithium followed by quenching with 1-bromobutane.[4] A more direct method to generate the free phosphine involves the deprotonation of its phosphonium salt precursor.[12]

Caption: Synthesis of cataCXium® AHI from di(1-adamantyl)phosphine.

Laboratory Handling and Storage

As a phosphonium salt, cataCXium® AHI exhibits enhanced stability over the free phosphine. However, best practices dictate adherence to the following protocols:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[11] For long-term stability, refrigeration or freezing is recommended.[11]

-

Handling: While less sensitive than the free phosphine, handling should still be performed in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8]

Mechanism of Action in Catalysis

The exceptional performance of the cataCXium® A ligand, generated from its hydriodide precursor, is a direct consequence of its unique steric and electronic properties. These features favorably influence the key steps in the palladium-catalyzed cross-coupling cycle.

The Role of Steric Bulk

The two cage-like adamantyl groups create a sterically demanding environment around the phosphorus atom. This has several crucial effects:

-

Promotes Monoligation: The immense bulk favors the formation of a highly reactive, 12-electron monoligated Pd(0) species, L-Pd(0), which is often the active catalyst.[13] This coordinatively unsaturated species is more susceptible to oxidative addition.

-

Facilitates Reductive Elimination: The steric clash between the adamantyl groups and the coupling partners in the Pd(II) intermediate destabilizes this complex, thereby accelerating the final, product-forming reductive elimination step.[2] This is often the rate-limiting step, especially in challenging couplings.

The Role of Electronic Properties

The phosphorus atom in cataCXium® A is bonded to three alkyl groups (two adamantyl, one n-butyl), making it a trialkylphosphine. This structure imparts high electron density to the phosphorus atom.

-

Enhances Oxidative Addition: As a strong σ-donating ligand, it increases the electron density on the palladium center.[2] This makes the metal more nucleophilic and accelerates the rate of oxidative addition of the aryl halide (Ar-X) to the Pd(0) center, a critical activation step in the catalytic cycle.[2]

Caption: Role of cataCXium® A in the Pd-catalyzed cross-coupling cycle.

Applications in Key Cross-Coupling Reactions

This compound is a versatile ligand precursor suitable for a range of palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[10]

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds between aryl or vinyl halides and boronic acids. The use of cataCXium® AHI as the precursor allows for the coupling of challenging substrates, including electron-rich and sterically hindered aryl chlorides, often with low catalyst loadings.[3]

Exemplary Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a representative example based on established procedures for bulky phosphine ligands.[14][15]

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), this compound (9.7 mg, 0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 318 mg, 1.5 mmol).

-

Reagent Addition: Seal the tube, and evacuate and backfill with argon or nitrogen (this cycle should be repeated three times). Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol).

-

Solvent and Initiation: Add 2 mL of anhydrous toluene via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling amines with aryl halides. The high activity of the cataCXium® A ligand enables the amination of less reactive aryl chlorides and can be applied to a wide range of primary and secondary amines.[1][3]

Exemplary Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a representative example based on established procedures.[4][14]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 1.1 mg, 0.005 mmol, 0.5 mol%), this compound (4.9 mg, 0.01 mmol, 1 mol%), and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol) to an oven-dried reaction vial.

-

Reagent Addition: Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).

-

Solvent and Initiation: Add 2 mL of anhydrous dioxane or toluene.

-

Reaction: Seal the vial and stir the mixture at 80-110 °C for 16-24 hours.

-

Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel, eluting with additional ether.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by chromatography or crystallization.

Performance and Comparative Analysis

A key aspect of catalyst selection is understanding its performance relative to other established systems. The cataCXium® A ligand, generated from its hydriodide salt, has been shown to be highly competitive with, and often superior to, other classes of bulky phosphine ligands, such as the Buchwald-type biaryl phosphines.[5]

Comparative Performance in Suzuki-Miyaura Coupling of 4-Chlorotoluene

| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Yield (%) | Source(s) |

| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | >99 | [3][14] |

| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | High | [16] |

| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | High | [16] |

| RuPhos | Pd(OAc)₂ | K₃PO₄ | t-AmOH | 110 | High | [17] |

| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | Good-High | [17] |

Note: This table is a qualitative comparison compiled from various sources. Direct quantitative comparison requires identical reaction conditions, which may vary between studies. "High" and "Good-High" are used to reflect the ligand's reported efficacy for similar challenging substrates.

The data indicates that cataCXium® A is among the elite class of ligands capable of activating challenging aryl chloride substrates, providing yields comparable to the most effective Buchwald ligands. Its advantages often lie in its simple, non-biaryl structure and the stability of its phosphonium salt precursor.

Conclusion

This compound (cataCXium® AHI) represents a significant advancement in the practical application of high-performance phosphine ligands. By providing an air-stable, easy-to-handle solid precursor, it allows researchers to harness the full catalytic potential of the sterically bulky and electron-rich cataCXium® A ligand without the challenges associated with handling pyrophoric or air-sensitive reagents. Its demonstrated efficacy in crucial C-C and C-N bond-forming reactions makes it an indispensable tool for organic synthesis, particularly in the complex, multi-step sequences required in drug discovery and development. The rational design of this precursor—balancing stability with high in situ activity—serves as a paradigm for the development of next-generation catalyst systems.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. strem.com [strem.com]

- 3. old.nacatsoc.org [old.nacatsoc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. This compound - Protheragen [protheragen.ai]

- 10. This compound | 714951-87-8 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. Synthesis and Application of Butyldi-1-adamantylphosphine_Chemicalbook [chemicalbook.com]

- 13. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]

- 14. pcliv.ac.uk [pcliv.ac.uk]

- 15. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

cataCXium AHI synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of cataCXium® AHI

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Phosphonium Salts in Modern Catalysis

In the landscape of palladium-catalyzed cross-coupling reactions, the performance of the catalytic system is inextricably linked to the nature of the supporting phosphine ligand. Bulky, electron-rich monodentate phosphines have emerged as a cornerstone for achieving high catalytic activity and broad substrate scope, particularly with challenging substrates like aryl chlorides. CataCXium® A (Di(1-adamantyl)-n-butylphosphine) is a prominent member of this class, celebrated for its efficacy in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

However, the free phosphine, like many of its electron-rich counterparts, can be sensitive to atmospheric oxidation. This guide focuses on cataCXium® AHI (Di(1-adamantyl)-n-butylphosphine hydriodide), the phosphonium salt derivative of cataCXium® A. Phosphonium salts serve as stable, crystalline, and easily handleable precursors to the active phosphine ligands. They offer enhanced air stability, simplifying catalyst system preparation and improving reproducibility, a critical consideration in both academic research and process development for drug discovery. This document provides a detailed exploration of the synthesis and rigorous characterization of cataCXium® AHI, offering researchers a practical framework for its preparation and validation.

Part 1: Synthesis of cataCXium® AHI

The synthesis of cataCXium® AHI is a straightforward acid-base reaction, converting the nucleophilic tertiary phosphine, cataCXium® A, into its corresponding phosphonium iodide salt. The core of this transformation is the protonation of the phosphorus atom by hydroiodic acid.

Synthetic Rationale and Mechanistic Overview

The phosphorus atom in cataCXium® A possesses a lone pair of electrons, rendering it a Lewis base. The bulky adamantyl groups enhance its electron-donating ability while providing significant steric shielding. Hydroiodic acid (HI) is a strong acid that readily provides a proton (H⁺) for the protonation of the phosphine. The resulting phosphonium cation and iodide anion are stabilized by electrostatic attraction, leading to the formation of a stable salt.

The choice of solvent is critical. A non-polar aprotic solvent, such as diethyl ether or hexane, is ideal. CataCXium® A is soluble in such solvents, while the resulting phosphonium salt, cataCXium® AHI, is generally insoluble. This differential solubility allows for the product to precipitate directly from the reaction mixture, simplifying its isolation and purification.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of cataCXium® AHI.

Detailed Experimental Protocol

Materials:

-

Di(1-adamantyl)-n-butylphosphine (cataCXium® A, CAS 321921-71-5)

-

Hydroiodic acid (57 wt. % in H₂O)

-

Anhydrous diethyl ether

-

Schlenk flask and standard glassware

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a 100 mL Schlenk flask under an inert atmosphere, dissolve Di(1-adamantyl)-n-butylphosphine (cataCXium® A) (e.g., 3.59 g, 10.0 mmol) in anhydrous diethyl ether (50 mL). Stir the solution at room temperature until the phosphine is fully dissolved.

-

Reaction: Cool the flask in an ice bath to 0 °C. To the stirred solution, add hydroiodic acid (e.g., 1.5 mL, ~11.0 mmol, 1.1 equivalents) dropwise via syringe over 5 minutes. The addition is exothermic, and maintaining a low temperature minimizes potential side reactions.

-

Precipitation: Upon addition of the acid, a white precipitate will immediately begin to form. After the addition is complete, allow the slurry to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture stir for another hour at room temperature to ensure complete reaction.

-

Isolation: Isolate the white solid product by filtration, for instance, using a Büchner funnel.

-

Purification: Wash the filter cake with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material and other soluble impurities.

-

Drying: Dry the purified white solid under high vacuum for several hours to remove residual solvent. The final product, cataCXium® AHI, should be a white, free-flowing powder.

Self-Validation: The success of this protocol relies on the immediate and voluminous precipitation of the product upon acid addition, indicating a rapid and high-yielding conversion. The final product should be a crystalline white solid, and any discoloration may suggest impurities.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized cataCXium® AHI. A combination of spectroscopic and analytical techniques should be employed.

Physicochemical and Spectroscopic Data

| Property | Value |

| Chemical Name | This compound |

| Synonyms | n-Butyl-di-(1-adamantyl)phosphonium iodide |

| CAS Number | 714951-87-8 |

| Molecular Formula | C₂₄H₄₀IP |

| Molecular Weight | 486.45 g/mol |

| Appearance | White to off-white powder/solid |

| Storage Conditions | Store under inert atmosphere, in a cool, dark place |

Molecular Structure Visualization

Di(1-adamantyl)-n-butylphosphine Hydriodide: A Comprehensive Technical Guide for Advanced Catalysis

Introduction: The Advent of a Powerhouse Ligand Precursor in Cross-Coupling Chemistry

In the landscape of modern synthetic chemistry, the quest for efficient, robust, and versatile catalytic systems is paramount. This guide delves into the core of one such pivotal system, focusing on Di(1-adamantyl)-n-butylphosphine Hydriodide (CAS RN: 714951-87-8), a phosphonium salt that serves as a direct precursor to the highly effective Di(1-adamantyl)-n-butylphosphine ligand, commercially known as cataCXium® A.[1][2] This bulky, electron-rich phosphine has carved a significant niche in palladium-catalyzed cross-coupling reactions, enabling transformations that were once considered challenging, particularly with unreactive aryl chlorides.[3]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its fundamental properties and synthesis to its mechanistic role and practical application in key synthetic methodologies. The insights provided herein are grounded in established literature and aim to explain not just the "how" but, more importantly, the "why" behind the experimental choices, fostering a deeper understanding and empowering researchers to harness the full potential of this catalytic system.

Core Compound Profile: this compound (cataCXium® AHI)

This compound, also known by its synonym cataCXium® AHI, is a white, solid phosphonium salt.[2] It is the hydroiodide salt of the tertiary phosphine, Di(1-adamantyl)-n-butylphosphine. The true value of this salt lies in its role as a stable, easy-to-handle precursor to the air-sensitive and highly reactive free phosphine ligand, cataCXium® A.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 714951-87-8 | [1][4][5][6] |

| Molecular Formula | C₂₄H₄₀IP | [1][4][5][6] |

| Molecular Weight | 486.45 g/mol | [4] |

| Appearance | White solid/powder | [2] |

| Storage Conditions | Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C. | [6] |

Spectroscopic Characterization

Di(1-adamantyl)-n-butylphosphine (cataCXium® A) Characterization Data:

| Nucleus | Chemical Shift (δ) and Description | Reference(s) |

| ³¹P NMR (C₆D₆) | 24.9 ppm | [7] |

| ¹H NMR (250 MHz, C₆D₆) | 0.96 (t, 3H, J = 7.3 Hz, CH₃), 1.35-2.03 (m, 36H, 30H from adamantyl groups and 6H from butyl chain) | [7] |

| ¹³C NMR (62 MHz, C₆D₆) | 41.3 (d, ²J(C,P) = 11.3 Hz), 37.4, 36.1 (d, ¹J(C,P) = 23.5 Hz), 33.9 (d, ¹J(C,P) = 26.2 Hz), 29.1 (d, ³J(C,P) = 7.6 Hz), 24.9 (d, ²J(C,P) = 13.1 Hz), 17.1 (d, ³J(C,P) = 21.6 Hz), 14.3 | [7] |

Synthesis and Generation of the Active Ligand

The primary utility of this compound is as a stable precursor to the active phosphine ligand. The generation of the free phosphine is typically achieved through a simple deprotonation step.

Synthesis of Di(1-adamantyl)-n-butylphosphine (cataCXium® A) from its Hydriodide Salt

A common and effective method for the synthesis of the free phosphine from its salt is through treatment with a suitable base.

Experimental Protocol:

-

To a cooled solution (-78 °C) of triethylamine (Et₃N) in di-n-butyl ether, add this compound (2.2 mmol).

-

Stir the reaction mixture at -78 °C for 5 hours, then allow it to gradually warm to room temperature.

-

Remove the solvent under vacuum.

-

Dissolve the residue in degassed ethanol (5 mL) and stir for 15 minutes.

-

Filter the solid and dry to yield Di(1-adamantyl)-n-butylphosphine.

-

The product can be further purified by crystallization from ethanol.

This procedure typically yields the desired phosphine in high purity (around 90% yield).

The Mechanistic Advantage: Why Bulky, Electron-Rich Phosphines Excel

The remarkable efficacy of the cataCXium® A ligand in palladium-catalyzed cross-coupling reactions stems from its unique steric and electronic properties. The two bulky adamantyl groups create a sterically hindered environment around the phosphorus atom, while the alkyl groups make the phosphorus atom highly electron-donating.

Oxidative Addition

The oxidative addition of an aryl halide to a Pd(0) complex is often the rate-determining step in the catalytic cycle. The high electron density on the palladium center, induced by the electron-donating phosphine ligand, facilitates the insertion of the palladium into the carbon-halogen bond. The steric bulk of the adamantyl groups can also promote the formation of a coordinatively unsaturated, monoligated Pd(0) species, which is highly reactive in the oxidative addition step.

Transmetalation

While the exact mechanism of transmetalation can be complex, the nature of the phosphine ligand can influence its rate. The steric bulk of the ligand can affect the geometry of the palladium complex, potentially facilitating the exchange of the halide for the organic group from the organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling).

Reductive Elimination

The final step of the catalytic cycle, reductive elimination, involves the formation of the new carbon-carbon or carbon-heteroatom bond and the regeneration of the Pd(0) catalyst. The steric hindrance imposed by the bulky adamantyl groups creates a congested environment around the palladium center, which promotes the reductive elimination of the product to relieve this steric strain. This acceleration of the final step contributes to higher turnover numbers and overall reaction efficiency.

Field-Proven Applications and Experimental Protocols

This compound, through its in-situ generation of cataCXium® A, has proven to be a highly effective ligand precursor for a range of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most significant applications: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The use of cataCXium® A is particularly advantageous for the coupling of challenging substrates like electron-rich or sterically hindered aryl chlorides.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

This compound (cataCXium® AHI) (0.02 mmol, 2 mol%)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

-

Anhydrous 1,4-dioxane (5 mL)

-

Water (0.5 mL)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, potassium phosphate, and this compound.

-

Seal the flask with a septum and evacuate and backfill with argon three times.

-

Add the palladium(II) acetate to the flask under a positive pressure of argon.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of Aryl Chlorides

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. The cataCXium® A ligand system is highly effective for the coupling of a wide range of amines with aryl chlorides.

Detailed Experimental Protocol for Buchwald-Hartwig Amination:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

This compound (cataCXium® AHI) (0.02 mmol, 2 mol%)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 0.5 mol%)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox, add sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

In a separate vial, dissolve the aryl chloride, this compound, and Pd₂(dba)₃ in anhydrous toluene.

-

Add the amine to the Schlenk tube containing the base.

-

Add the solution from the vial to the Schlenk tube.

-

Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational ligand design in catalysis. Its role as a stable and convenient precursor to the highly active cataCXium® A ligand has significantly broadened the scope and applicability of palladium-catalyzed cross-coupling reactions. The ability to efficiently couple challenging substrates under relatively mild conditions has made it an invaluable tool for synthetic chemists in both academic and industrial settings.

As the demand for more complex and functionalized molecules continues to grow, particularly in the pharmaceutical and materials science sectors, the importance of robust and reliable catalytic systems like the one derived from this compound will only increase. Future research will likely focus on expanding the application of this ligand to other catalytic transformations and developing even more active and selective catalyst systems based on similar design principles.

References

An In-Depth Technical Guide to Di(1-adamantyl)-n-butylphosphine Hydriodide: Current Understanding and Knowledge Gaps

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Introduction

Di(1-adamantyl)-n-butylphosphine hydriodide, known commercially as cataCXium® AHI, is a key player in the field of modern synthetic chemistry.[1][2][3] It is a phosphonium salt that serves as a precursor to the highly effective di(1-adamantyl)-n-butylphosphine ligand, a member of the bulky, electron-rich phosphine ligands that have revolutionized palladium-catalyzed cross-coupling reactions.[1][4][5] This guide provides a comprehensive overview of the current public knowledge regarding the structure, bonding, and applications of this important compound, while also highlighting areas where detailed scientific data remains elusive.

Molecular Identity and Physicochemical Properties

This compound is a white, solid organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₄₀IP | [2][6][7] |

| Molecular Weight | ~486.45 g/mol | [2][6][7] |

| CAS Number | 714951-87-8 | [2][6][7] |

| IUPAC Name | bis(1-adamantyl)-butylphosphane;hydroiodide | [8] |

| Synonyms | cataCXium® AHI, Di(1-adamantanyl)-n-butyl-phosphonium iodide | [2][6] |

| Appearance | White solid/powder | [1] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C), light sensitive | [3] |

Conceptual Framework of Structure and Bonding

The structure of this compound consists of a bulky di(1-adamantyl)-n-butylphosphonium cation and an iodide anion. The bonding within this compound can be understood through several key concepts:

-

Ionic Bonding: The primary interaction is the electrostatic attraction between the positively charged phosphonium center and the negatively charged iodide ion.

-

Covalent Bonding: Within the cation, the phosphorus atom is covalently bonded to two adamantyl groups and one n-butyl group. The adamantyl groups are bulky, cage-like hydrocarbon moieties that impart significant steric hindrance around the phosphorus atom.

-

Steric Influence: The two adamantyl groups create a sterically demanding environment around the phosphorus center. This bulk is a critical feature that influences its performance in catalysis, promoting the reductive elimination step in cross-coupling reactions.

-

Electronic Effects: The alkyl groups (adamantyl and n-butyl) are electron-donating, which increases the electron density on the phosphorus atom. This enhanced nucleophilicity of the corresponding phosphine ligand is crucial for its catalytic activity.

Caption: Conceptual structure of this compound.

Synthesis

A plausible synthetic route to the hydriodide would involve the reaction of di(1-adamantyl)-n-butylphosphine with hydroiodic acid. However, a detailed experimental procedure with reaction conditions, yields, and purification methods for this specific compound has not been found in publicly accessible scientific literature.

Spectroscopic and Structural Characterization: A Knowledge Gap

A comprehensive search of the scientific literature and chemical databases did not yield specific experimental data for this compound. While data for the neutral phosphine and other adamantyl phosphine derivatives exist, the following crucial information for the hydriodide salt is not publicly available:

-

X-ray Crystal Structure: A definitive crystal structure would provide precise bond lengths, bond angles, and the solid-state packing arrangement, offering invaluable insight into the steric and electronic properties of the molecule.

-

NMR Spectroscopy: Detailed ¹H, ¹³C, and ³¹P NMR data for the hydriodide are not published. ³¹P NMR, in particular, would be instrumental in characterizing the electronic environment of the phosphorus center in the phosphonium salt.

-

Infrared (IR) Spectroscopy: An IR spectrum would help to identify characteristic vibrational modes of the adamantyl and butyl groups, as well as any potential hydrogen bonding interactions.

The absence of this fundamental data in the public domain suggests that it may be part of proprietary industrial research and development.

Role in Catalysis: The "Why" and "How"

This compound serves as a stable, air-tolerant precursor to the active di(1-adamantyl)-n-butylphosphine ligand. This ligand, in combination with a palladium source, forms a highly active catalyst for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2]

The exceptional catalytic performance is attributed to the unique combination of the ligand's steric bulk and electron-rich nature:

-

Facilitation of Oxidative Addition: The electron-donating alkyl groups increase the electron density on the phosphorus atom, which in turn makes the palladium center more electron-rich and nucleophilic. This facilitates the initial oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.

-

Promotion of Reductive Elimination: The significant steric hindrance created by the two adamantyl groups is thought to promote the final reductive elimination step, where the desired carbon-carbon or carbon-heteroatom bond is formed and the product is released from the palladium center. This step is often rate-limiting, and accelerating it leads to higher catalytic turnover numbers.

-

Stabilization of the Catalytically Active Species: The bulky adamantyl groups also provide a steric shield around the palladium atom, preventing catalyst decomposition pathways such as the formation of inactive palladium black.

Caption: Influence of the ligand on the catalytic cycle.

Conclusion

This compound is a valuable and widely used precursor for a highly effective phosphine ligand in palladium-catalyzed cross-coupling reactions. Its utility stems from the unique steric and electronic properties conferred by the bulky and electron-donating adamantyl and butyl groups. While its role in catalysis is well-appreciated and conceptually understood, a detailed, publicly available scientific dossier on its synthesis, structure, and bonding is surprisingly absent. This knowledge gap presents an opportunity for further academic research to fully characterize this important chemical entity and provide a more complete understanding of its structure-activity relationship. Such studies would be invaluable to researchers and drug development professionals who rely on this compound for the synthesis of complex molecules.

References

- 1. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]

- 2. This compound | 714951-87-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Protheragen [protheragen.ai]

- 7. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Introduction: The Strategic Role of a Bulky Phosphine Precursor in Modern Catalysis

An In-Depth Technical Guide to Di(1-adamantyl)-n-butylphosphine Hydriodide (cataCXium® A HI)

This compound, identified by its CAS number 714951-87-8, is a phosphonium salt that serves as a crucial and highly stable precursor to the active phosphine ligand, Di(1-adamantyl)-n-butylphosphine (commonly known by the trade name cataCXium® A).[1][2][3] This compound is not merely a reagent but a strategic tool in the arsenal of synthetic chemists, particularly within the realms of pharmaceutical and fine chemical development. Its primary utility lies in its role within palladium-catalyzed cross-coupling reactions, where the in situ generation of the cataCXium® A ligand facilitates challenging chemical transformations with high efficiency.[4][5]

The molecular architecture of the resulting ligand is defined by two exceptionally bulky adamantyl groups and an n-butyl chain attached to a phosphorus atom.[2][6] This structure imparts a unique combination of steric hindrance and electron-rich character, which is instrumental in promoting key steps of catalytic cycles.[2][6] Consequently, it has become a ligand of choice for notoriously difficult reactions, such as the Buchwald-Hartwig amination of unreactive aryl chlorides and the Suzuki-Miyaura coupling, enabling the formation of critical carbon-nitrogen and carbon-carbon bonds in complex molecular syntheses.[2][4][7] This guide provides a detailed examination of its properties, a practical protocol for its application, and an exploration of the mechanistic principles that underpin its effectiveness.

Physicochemical and Handling Properties

The reliable application of this compound hinges on a clear understanding of its physical properties and handling requirements. As a solid, it offers superior ease of handling compared to air-sensitive liquid phosphines. However, appropriate storage is critical to maintain its integrity.

| Property | Value | Source(s) |

| CAS Number | 714951-87-8 | [1][8][9] |

| Molecular Formula | C₂₄H₄₀IP | [1][3][8] |

| Molecular Weight | 486.45 g/mol | [1][9] |

| IUPAC Name | bis(1-adamantyl)-butylphosphane;hydroiodide | [8] |

| Synonyms | cataCXium® A HI, n-Butyl-di-(1-adamantyl)phosphonium iodide | [2][3][10] |

| Appearance | White to off-white solid or powder | [4][6] |

| Storage Conditions | Store in a freezer (-20°C), under an inert atmosphere, and protected from light. | [1][3] |

| Key Sensitivities | Light and air sensitive (once converted to the free phosphine). | [3][11] |

The Mechanistic Advantage: In Situ Ligand Generation

A primary advantage of using the hydriodide salt is its stability, allowing for easier storage and handling. The active, electron-rich phosphine ligand is generated in situ through deprotonation by a base within the reaction vessel. This process circumvents the need to handle the more sensitive free phosphine directly.

Caption: Deprotonation of the phosphonium salt to yield the active ligand.

The resulting Di(1-adamantyl)-n-butylphosphine (cataCXium® A) is a quintessential example of a modern catalyst ligand, designed to overcome common challenges in cross-coupling chemistry.

-

Exceptional Steric Bulk : The adamantyl groups are rigid and occupy a large volume around the phosphorus center. This steric shield is critical for promoting the final, product-forming step (reductive elimination) in the catalytic cycle and preventing the formation of inactive catalyst dimers.[6]

-

High Electron Density : As alkyl groups, both adamantyl and butyl moieties are electron-donating. This enriches the phosphorus atom with electron density, which in turn makes the palladium center more nucleophilic and enhances its ability to undergo oxidative addition with substrates, especially challenging ones like aryl chlorides.[11]

Experimental Protocol: Buchwald-Hartwig Amination of Aryl Chlorides

The following protocol details a representative application of this compound in a palladium-catalyzed Buchwald-Hartwig amination, a cornerstone reaction for C-N bond formation in drug discovery and materials science.[12] This reaction is notable for its effectiveness with often unreactive aryl chlorides.[13]

Objective: To synthesize an N-arylated amine from an aryl chloride and a primary or secondary amine using a palladium/cataCXium® A catalyst system generated in situ.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium precursor.

-

This compound (cataCXium® A HI).

-

Sodium tert-butoxide (NaOt-Bu) as the base.

-

Aryl chloride (substrate).

-

Amine (coupling partner).

-

Anhydrous toluene or dioxane (reaction solvent).

-

Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask).

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

Causality: The active Pd(0) species and the free phosphine ligand are sensitive to oxygen. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure reproducible results.

-

Place a magnetic stir bar into a Schlenk flask. Seal the flask and cycle between vacuum and backfilling with inert gas three times to remove air.

-

-

Charging of Solid Reagents:

-

Under a positive pressure of inert gas, add the palladium precursor (e.g., 1-2 mol% Pd), this compound (e.g., 2-4 mol% ligand), and sodium tert-butoxide (e.g., 1.2-1.5 equivalents) to the flask.

-

Self-Validation: The base is critical for two distinct functions: it deprotonates the phosphonium salt to generate the active ligand, and it deprotonates the amine during the catalytic cycle to form the palladium-amido complex necessary for reductive elimination.[13] An adequate excess ensures both processes occur efficiently.

-

-

Addition of Liquid Components:

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Add the aryl chloride (1.0 equivalent) and the amine (1.1-1.2 equivalents) via syringe.

-

Causality: Using anhydrous and degassed solvents is crucial as water and oxygen can interfere with the catalyst, leading to lower yields.

-

-

Reaction Execution:

-

Seal the flask and immerse it in a preheated oil bath (typically 80-110 °C).

-

Stir the mixture vigorously for the prescribed time (e.g., 4-24 hours), monitoring progress by TLC or GC-MS if desired.

-

Expertise: The elevated temperature is necessary to facilitate the oxidative addition of the stable C-Cl bond to the palladium center, which is often the rate-limiting step for this class of substrate.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to isolate the desired N-aryl amine.

-

Visualization of the Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. The cataCXium® A ligand (L) facilitates each key transformation.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a cornerstone of modern synthetic chemistry, providing a stable and reliable gateway to the powerful cataCXium® A ligand. Its ability to facilitate palladium-catalyzed reactions, particularly with challenging substrates like aryl chlorides, stems directly from the unique steric and electronic properties of its adamantyl-substituted phosphine structure. The robust protocols developed around this ligand precursor have expanded the scope of C-N and C-C bond formation, empowering researchers in drug discovery and materials science to construct complex molecules with greater efficiency and predictability.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. runvmat.com [runvmat.com]

- 4. This compound | 714951-87-8 [chemicalbook.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. CAS 714951-87-8: Phosphine, butylbis(tricyclo[3.3.1.13,7]d… [cymitquimica.com]

- 7. cataCXium A - ジ(1-アダマンチル)-n-ブチルホスフィン、95 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 10. strem.com [strem.com]

- 11. chembk.com [chembk.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

A Technical Guide to the Physical Properties of cataCXium® AHI

Introduction

In the landscape of modern catalysis, the development of robust, efficient, and sterically demanding ligands is paramount for achieving challenging cross-coupling transformations. CataCXium® AHI (n-Butyl-di-(1-adamantyl)phosphonium iodide) has emerged as a critical reagent for researchers and process chemists. It serves as a convenient and air-stable phosphonium salt precursor to the highly effective cataCXium® A (Butyldi-1-adamantylphosphine) ligand. The in situ generation of this bulky, electron-rich phosphine from its more handleable salt form is a key advantage in designing palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and carbonylative couplings.[1][2]

A thorough understanding of the physical properties of cataCXium® AHI is not merely academic; it is fundamental to its proper storage, handling, quality control, and ultimately, its successful application in yielding reproducible and high-yielding catalytic cycles. This guide provides an in-depth examination of these properties, offering both established data and validated protocols for in-house characterization, designed for the discerning scientist in research and drug development.

Chemical Identity and Molecular Structure

The foundational attributes of cataCXium® AHI are summarized below. Correctly identifying the material is the first step in any rigorous experimental design.

Table 1: Chemical Identifiers for cataCXium® AHI

| Identifier | Value |

| Chemical Name | n-Butyl-di-(1-adamantyl)phosphonium iodide |

| Synonyms | Di(1-adamantyl)-n-butylphosphine hydriodide, cataCXium® AHI[2] |

| CAS Number | 714951-87-8[2][3] |

| Molecular Formula | C₂₄H₄₀IP[2] |

| Molecular Weight | 486.45 g/mol [2] |

| Appearance | White solid or crystalline powder[2][4] |

Molecular Architecture

The structure of cataCXium® AHI is defined by a central phosphorus atom bonded to two sterically immense adamantyl groups, an n-butyl chain, and a single hydrogen atom, forming a phosphonium cation. This is ionically paired with an iodide anion. The adamantyl moieties are the primary source of the ligand's large steric footprint (cone angle), which is crucial for promoting reductive elimination and stabilizing the catalytically active Pd(0) species in a reaction cycle.

Physicochemical Properties

Solubility Profile

While extensive quantitative solubility data for cataCXium® AHI is not widely published, its ionic phosphonium salt structure provides a strong basis for predicting its behavior. A qualitative assessment is crucial for selecting appropriate solvents for catalysis and workup procedures. The material is expected to be more soluble in polar solvents than in non-polar hydrocarbons. Its documented use in biphasic toluene/water systems demonstrates its utility and sufficient reactivity at the interface or in the organic phase of such mixtures.[1][5]

Table 2: Expected Qualitative Solubility of cataCXium® AHI

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The ionic nature of the salt allows for strong interactions with polar, hydrogen-bonding solvents. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble to Moderately Soluble | Dipole-ion interactions facilitate dissolution. |

| Ethers | THF, 2-MeTHF, Dioxane | Slightly Soluble to Sparingly Soluble | Lower polarity compared to other polar aprotics limits solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Sparingly Soluble | Moderate polarity may allow for some dissolution. |

| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble to Insoluble | Low polarity provides poor solvation for the ionic salt. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble | Non-polar nature is incompatible with the ionic lattice. |

| Aqueous | Water | Slightly Soluble / Reacts | Some phosphonium salts have limited water solubility; however, basic aqueous solutions are used to deprotonate the salt to the active phosphine. |

This protocol provides a self-validating system to quickly assess solubility in candidate solvents.

-

Preparation: Dispense 5 mg of cataCXium® AHI into a standard 1-dram glass vial.

-

Solvent Addition: Add 0.5 mL of the test solvent to the vial. This creates an initial concentration of ~10 mg/mL.

-

Observation & Agitation: Cap the vial and vortex for 60 seconds at ambient temperature. Visually inspect for undissolved solids against a dark background.

-

Classification:

-

Soluble: No solid particles are visible to the naked eye.

-

Slightly Soluble: The majority of the solid has dissolved, but some particles remain.

-

Sparingly Soluble / Insoluble: The bulk of the solid remains undissolved.

-

-

Documentation: Record the results for each solvent tested to build an internal solubility database for your specific batch.

Thermal Stability

The thermal stability of a catalyst precursor is critical, as it dictates maximum allowable reaction temperatures and informs safe storage conditions. While a specific melting point for cataCXium® AHI is not reported in publicly available literature[3], thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry standards for characterization.

Causality Behind Thermal Analysis:

-

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It reveals phase transitions such as melting (endotherm) and decomposition (often an exotherm).

-

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and identify the presence of bound solvents or volatiles.

This protocol is based on standard methods for characterizing organometallic and related compounds.[6]

-

Instrument Setup: Calibrate the TGA/DSC instrument according to the manufacturer's specifications.

-

Sample Preparation: Tare an aluminum sample pan. Accurately weigh 5–10 mg of cataCXium® AHI into the pan.

-

Analysis Program:

-

Load the sample into the instrument.

-

Use a nitrogen purge gas at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

Interpretation: Analyze the resulting thermograms to determine the onset temperature of decomposition (from TGA mass loss) and identify any endothermic (melting) or exothermic (decomposition) events (from DSC).

Handling, Storage, and Stability

Proper handling and storage are essential to preserve the integrity and reactivity of cataCXium® AHI.

-

Stability: As a phosphonium salt, cataCXium® AHI is significantly more stable to air and moisture than its corresponding free phosphine, cataCXium® A. This is a primary reason for its use as a precursor. It can typically be weighed and handled in air for short periods, though prolonged exposure is discouraged.

-

Recommended Storage: For long-term viability, storage under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container is recommended. To minimize potential degradation, it should be stored in a freezer at or below -20°C and protected from light, as some organophosphorus compounds exhibit light sensitivity.

Spectroscopic Characterization

Verifying the identity and purity of incoming material is a cornerstone of good laboratory practice and process safety. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Expected NMR Signatures

While a reference spectrum is not publicly available, the key structural features of cataCXium® AHI lead to predictable NMR signals.

-

³¹P NMR: This is the most diagnostic technique. A proton-coupled ³¹P NMR spectrum should show a doublet , resulting from the one-bond coupling between phosphorus and the directly attached proton (¹J(P,H)). The coupling constant is typically large (>450 Hz) for phosphonium salts. The chemical shift will be downfield relative to the free phosphine. A proton-decoupled ³¹P{¹H} spectrum will show a singlet .

-

¹H NMR: The spectrum will be complex but should show characteristic signals for the bulky adamantyl groups, the four distinct methylene/methyl protons of the n-butyl chain, and a significantly downfield signal for the proton attached to phosphorus, which will appear as a doublet due to coupling with the ³¹P nucleus.

This protocol provides a definitive method for confirming the material's identity and assessing its purity against a certified reference standard.

-

Sample Preparation: In a nitrogen-filled glovebox or on a Schlenk line, accurately weigh ~15-20 mg of cataCXium® AHI and ~10 mg of an internal standard (e.g., triphenyl phosphate) into an NMR tube.

-

Dissolution: Add ~0.6 mL of a deuterated solvent in which the sample is soluble (e.g., Methanol-d₄ or DMSO-d₆) via syringe. Cap and mix until fully dissolved.

-

Instrument Setup: Acquire a quantitative proton-decoupled ³¹P NMR spectrum. Ensure key acquisition parameters are set for quantitation, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei being analyzed.

-

Data Analysis:

-

Identity: Confirm the presence of a single major singlet at the expected chemical shift for cataCXium® AHI.

-

Purity: Integrate the signal for cataCXium® AHI and the signal for the internal standard. Calculate the purity of the material based on the known mass of the standard and the sample. Check for the presence of any phosphorus-containing impurities (e.g., the corresponding phosphine oxide).

-

Conclusion

CataCXium® AHI is a valuable, air-stable precursor for the generation of a highly active, sterically demanding phosphine ligand. Its utility in catalysis is directly linked to its physical properties. This guide has detailed its chemical identity, structural features, and expected physicochemical behavior. By employing the provided protocols for solubility, thermal, and spectroscopic analysis, researchers can ensure the quality and consistency of their material, leading to more reliable and reproducible results in the synthesis of complex molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. ebricmall.com [ebricmall.com]

- 4. lookchemicals.com [lookchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2023196900A1 - Solid forms, pharmaceutical compositions and preparation of heteroaromatic macrocyclic ether compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Di(1-adamantyl)-n-butylphosphine Hydriodide in Organic Solvents

Introduction

Di(1-adamantyl)-n-butylphosphine hydriodide (CAS 714951-87-8), a sterically hindered phosphonium salt, has emerged as a critical ligand precursor in modern synthetic organic chemistry.[1][2] Its bulky adamantyl groups and phosphine functionality impart unique steric and electronic properties, making it a valuable component in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][3] The efficacy of this reagent in a given reaction is intrinsically linked to its behavior in the reaction medium, with solubility being a paramount consideration for achieving homogeneous catalysis and ensuring optimal reactivity, reaction kinetics, and yield.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, chemists, and drug development professionals who utilize this compound and require a deep understanding of its solubility profile to facilitate rational solvent selection and reaction optimization. This document will delve into the theoretical underpinnings of phosphonium salt solubility, present a detailed experimental protocol for its quantitative determination, and offer guidance on interpreting the resulting data.

Physicochemical Properties of this compound

Before exploring its solubility, it is essential to understand the fundamental physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 714951-87-8 | [4] |

| Molecular Formula | C24H40IP | [4] |

| Molecular Weight | 486.45 g/mol | [2] |

| Appearance | White solid/powder | [1][3] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C), keep in dark place | [3][4] |

The structure of this compound, characterized by two bulky, nonpolar adamantyl groups, a flexible n-butyl chain, and an ionic phosphonium hydriodide moiety, dictates its solubility behavior. The large, lipophilic adamantyl cages contribute significantly to its interaction with nonpolar organic solvents, while the ionic center governs its solubility in more polar media.

Chemical Structure

Caption: Generalized structure of this compound.

Theoretical Framework for Solubility of Bulky Phosphonium Salts

The solubility of a phosphonium salt in an organic solvent is a function of the equilibrium between the lattice energy of the solid salt and the solvation energy of its constituent ions. For bulky phosphonium salts like this compound, the following principles apply:

-

"Like Dissolves Like": The large, nonpolar surface area of the adamantyl groups favors solubility in nonpolar and weakly polar aprotic solvents that can accommodate these bulky moieties through van der Waals interactions.

-

Ionic Character: The ionic P⁺-I⁻ bond necessitates a solvent with sufficient polarity to solvate the charged species. Polar aprotic solvents are often effective as they can stabilize the cation without strongly interacting with the anion.

-

Steric Hindrance: The steric bulk of the adamantyl groups can hinder efficient crystal packing, potentially lowering the lattice energy and thereby increasing solubility compared to less hindered analogs.

Generally, sterically hindered phosphonium salts exhibit good solubility in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran), and some polar aprotic solvents (e.g., acetone).[5][6] Conversely, they are typically insoluble in nonpolar aliphatic hydrocarbons (e.g., hexane, petroleum ether) and highly polar protic solvents like water, where the strong hydrogen bonding network of the solvent cannot effectively solvate the lipophilic cation.[5][6]

Experimental Determination of Solubility

The "shake-flask" method, as described by Higuchi and Connors, is the gold standard for determining the thermodynamic solubility of compounds and is highly recommended for its reliability.[7] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Protocol

Materials:

-

This compound (95%+ purity)

-

Analytical grade organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene, Acetone, Methanol, Hexane)

-

Scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

Procedure:

-

Preparation of Slurries:

-

To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the slurries to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

Carefully draw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples by a validated analytical method, such as HPLC-UV/Vis, to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table. While specific experimental data for this compound is not publicly available, the following table provides a template for presenting such results, with hypothetical values based on the expected behavior of bulky phosphonium salts.

| Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) at 25°C | Classification |

| Hexane | 1.88 | < 0.1 | Insoluble |

| Toluene | 2.38 | 5 - 10 | Sparingly Soluble |

| Diethyl Ether | 4.34 | < 1 | Very Slightly Soluble |

| Tetrahydrofuran (THF) | 7.58 | 20 - 30 | Soluble |

| Dichloromethane (DCM) | 9.08 | > 50 | Freely Soluble |

| Acetone | 21.0 | 15 - 25 | Soluble |

| Methanol | 32.7 | 5 - 15 | Sparingly Soluble |

Interpretation of Results:

The solubility profile will provide critical insights for various applications:

-

Reaction Chemistry: For homogeneous catalysis, a solvent in which the phosphonium salt is at least "soluble" or "freely soluble" should be selected to ensure all the reagent is available to participate in the reaction.

-

Purification: The insolubility in nonpolar solvents like hexane can be exploited for purification by precipitation. A concentrated solution in a good solvent (e.g., DCM) can be treated with an anti-solvent (e.g., hexane) to induce crystallization or precipitation of the pure compound.

-

Formulation: In drug development, understanding the solubility in a range of pharmaceutically acceptable solvents is the first step in creating a viable formulation.

Conclusion

This compound is a valuable reagent whose utility is fundamentally linked to its solubility characteristics. While precise, publicly available data is scarce, this guide provides the theoretical foundation and a robust experimental framework for its determination. By systematically applying the shake-flask method, researchers can generate reliable solubility data, enabling informed solvent selection for chemical reactions, purification protocols, and other applications. The interplay between the bulky, lipophilic adamantyl groups and the ionic phosphonium center results in a nuanced solubility profile that, once understood, can be leveraged to optimize chemical processes.

References

- 1. This compound | 714951-87-8 [chemicalbook.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Whitepaper: Synthesis of Butyldi-1-adamantylphosphine (cataCXium® A) via Deprotonation of its Hydriodide Salt

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: Butyldi-1-adamantylphosphine, commercially known as cataCXium® A, is a cornerstone ligand in modern palladium-catalyzed cross-coupling reactions, prized for its unique combination of steric bulk and electron-rich character.[1][2] This guide provides a comprehensive, field-tested protocol for the synthesis of this critical phosphine ligand from its stable hydriodide phosphonium salt precursor. We delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step workflow suitable for implementation in a standard synthetic chemistry laboratory, and outline essential safety and characterization protocols. This document is intended to empower researchers and drug development professionals with a robust and reproducible method for accessing this high-value catalyst ligand.

Introduction and Strategic Importance

Butyldi-1-adamantylphosphine (CAS: 321921-71-5) is a tertiary phosphine ligand featuring two exceptionally bulky adamantyl groups and a flexible n-butyl chain.[3][4] This architecture imparts remarkable activity and stability to palladium catalysts, enabling challenging cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, often with low catalyst loadings and at mild temperatures.[1][5] Its efficacy is particularly noted in transformations involving unreactive aryl chlorides, a key advantage in pharmaceutical process development where cost-effective starting materials are paramount.

While the free phosphine is highly air-sensitive, its hydriodide salt, Di(1-adamantyl)-n-butylphosphine hydriodide (CAS: 714951-87-8), is a stable, crystalline solid that serves as an excellent synthetic precursor.[6][7] The conversion of this phosphonium salt to the free phosphine is a straightforward acid-base reaction. This guide focuses on the deprotonation of the hydriodide salt, a reliable and high-yielding method for generating the active ligand on demand.

Mechanistic Rationale and Experimental Design

The core of the synthesis is the deprotonation of the phosphonium cation to yield the neutral, trivalent phosphine. The choice of reagents and conditions is critical for achieving high yield and purity while managing the air-sensitivity of the product.

-

The Acid-Base Chemistry: The starting material is a phosphonium salt, where the phosphorus atom bears a formal positive charge and is bonded to a proton. This proton is acidic and can be removed by a suitable base.[8][9][10] The reaction liberates the free phosphine, which contains a lone pair of electrons on the phosphorus atom, making it an effective ligand for transition metals.

-

Choice of Base (Triethylamine): The protocol employs triethylamine (Et₃N) as the base. This choice is deliberate. Et₃N is a non-nucleophilic organic base, strong enough to deprotonate the phosphonium salt but not so strong as to induce unwanted side reactions (e.g., deprotonation of other C-H bonds). Stronger, nucleophilic bases like organolithiums could potentially lead to more complex reaction pathways.[11] The byproduct of the neutralization, triethylammonium iodide, is a salt with good solubility in polar solvents like ethanol, which is key to the purification strategy.

-

Solvent System (Di-n-butyl ether and Ethanol): The reaction is initially performed in di-n-butyl ether, an inert and anhydrous solvent that facilitates the reaction at low temperatures.[12][] For purification, the solvent is switched to ethanol. Butyldi-1-adamantylphosphine has low solubility in cold ethanol, while the triethylammonium iodide byproduct is soluble. This differential solubility allows for the effective isolation of the pure product by precipitation and filtration.[12][][14]

-

Temperature Control (-78 °C): Conducting the deprotonation at -78 °C (a dry ice/acetone bath) is crucial for controlling the reaction kinetics. This low temperature ensures a clean reaction profile by minimizing potential side reactions and decomposition pathways.

-

Inert Atmosphere: Tertiary phosphines, especially electron-rich alkylphosphines, are highly susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide.[15] Phosphine oxides are ineffective as ligands and act as catalyst poisons.[15] Therefore, the entire synthesis, including solvent handling, reaction, workup, and product storage, must be conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[16]

Visualized Reaction and Workflow

The following diagrams illustrate the chemical transformation and the overall experimental process.

Caption: Reaction scheme for the deprotonation of the phosphonium salt.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is based on a 2.2 mmol scale, as reported in the literature, and can be scaled accordingly.[12][][14]

Table 1: Reagents and Quantities

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount Used (mmol) | Mass/Volume Used | Molar Equiv. |

| This compound | 714951-87-8 | 486.45 | 2.2 | 1.07 g | 1.0 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 44.0 | 4.44 g (6.1 mL) | 20.0 |

| Di-n-butyl ether (anhydrous, degassed) | 142-96-1 | 130.23 | - | 20 mL | - |

| Ethanol (anhydrous, degassed) | 64-17-5 | 46.07 | - | ~5-10 mL | - |

Procedure:

-

Glassware Preparation: All glassware (e.g., 100 mL Schlenk flask, magnetic stir bar, filtration funnel) must be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).

-

Reaction Setup: In a N₂/Ar-filled glovebox or on a Schlenk line, add triethylamine (6.1 mL, 44.0 mmol) to the Schlenk flask, followed by anhydrous, degassed di-n-butyl ether (20 mL).

-

Cooling: Place the flask in a dry ice/acetone bath and stir the solution until it reaches an internal temperature of -78 °C.

-

Substrate Addition: While maintaining the low temperature and positive inert gas flow, add the this compound salt (1.07 g, 2.2 mmol) to the cold, stirring solution in one portion. The solid may be added via a powder funnel under a strong counterflow of inert gas.

-

Reaction: Stir the resulting slurry vigorously at -78 °C for 5 hours.

-